molecular formula C16H13NO2S2 B2902909 Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate CAS No. 315239-25-9

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate

Cat. No.: B2902909
CAS No.: 315239-25-9
M. Wt: 315.41
InChI Key: KOZOGTICWSMJFV-UHFFFAOYSA-N
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Description

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate is a sulfur-containing heterocyclic compound featuring a benzothiazole core linked via a sulfanyl-methyl bridge to a para-substituted methyl benzoate group. The benzothiazole moiety is known for its electron-deficient aromatic system, which contributes to applications in materials science and medicinal chemistry, particularly in antimicrobial and antitumor agents .

Properties

IUPAC Name

methyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-19-15(18)12-8-6-11(7-9-12)10-20-16-17-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZOGTICWSMJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate typically involves the reaction of 1,3-benzothiazole-2-thiol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate can be compared to related benzothiazole and benzoate derivatives, as detailed below:

Structural Analogues

Compound Name Key Structural Features Synthesis Yield Melting Point (K) Key Spectral Data (¹H NMR, δ ppm)
This compound Benzothiazole, sulfanyl-methyl, methyl benzoate Not reported Not reported Expected: δ 3.9 (ester OCH₃), aromatic 7.0–8.5
2-(4-Methoxyphenyl)benzothiazole Benzothiazole, 4-methoxy substituent 94% 393 δ 3.87 (OCH₃), aromatic 7.00–8.04
2-(4-Bromophenyl)quinoline-4-carbonyl derivatives Quinoline core, halogen substituents 70–85% Not reported Aromatic δ 7.2–8.5, HRMS confirms halogens
S-benzo[d]oxazol-2-yl derivatives Benzoxazole, thiazolidinedione, sulfonamide Not reported Not reported IR: 1743–1717 cm⁻¹ (C=O), 3382 cm⁻¹ (NH)

Key Observations:

  • Synthetic Efficiency : The microwave-assisted synthesis of 2-(4-methoxyphenyl)benzothiazole achieved a high yield (94%) under solvent-free conditions , suggesting that analogous methods could optimize the target compound’s synthesis.
  • Substituent Effects : The electron-withdrawing methyl benzoate group in the target compound likely reduces electron density on the benzothiazole ring compared to electron-donating methoxy groups in 2-(4-methoxyphenyl)benzothiazole. This may influence UV absorption or reactivity in electrophilic substitutions .
  • Spectroscopic Trends : The methyl ester proton (δ ~3.9) and aromatic protons (δ 7.0–8.5) align with trends observed in 2-(4-methoxyphenyl)benzothiazole (δ 3.87 for OCH₃, δ 7.00–8.04 for aromatic protons) .

Functional Group Interactions

  • Sulfanyl Group: The -S- bridge in the target compound may participate in hydrogen bonding or disulfide formation, contrasting with sulfonamide groups in BD-1 or halogen substituents in quinoline derivatives . This could enhance stability or alter solubility.
  • Ester vs.

Computational and Crystallographic Insights

While crystallographic data for the target compound are unavailable, studies on similar molecules (e.g., 2-(4-methoxyphenyl)benzothiazole) utilized Gaussian 03W and Spartan 06 for conformational analysis . Such tools could predict the target compound’s geometry, dipole moment, and intermolecular interactions.

Research Implications

  • Biological Potential: The benzothiazole-sulfanyl motif is associated with antimicrobial activity, while the benzoate ester may enhance bioavailability compared to carboxylic acid analogues.
  • Material Science : The rigid benzothiazole core and flexible sulfanyl bridge could aid in designing liquid crystals or photovoltaic materials.

Biological Activity

Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H13NO2S2C_{16}H_{13}NO_2S_2 and a molecular weight of approximately 315.41 g/mol. The structure features a benzothiazole moiety linked to a benzoate ester, which contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC16H13NO2S2C_{16}H_{13}NO_2S_2
Molecular Weight315.41 g/mol
CAS Number315239-25-9

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Anticancer Effects

The compound has also been studied for its anticancer properties. In cell line assays, it has shown cytotoxic effects against several cancer types, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzothiazole ring can interact with various enzymes, potentially inhibiting their activity.
  • Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial potential.
  • Anticancer Research : In a separate study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with related compounds:

Compound NameStructure TypeBiological Activity
BenzothiazoleSimple benzothiazoleModerate antimicrobial activity
Methyl benzoateEsterLimited biological activity
Benzothiazole derivativesVarious substitutionsDiverse biological activities

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